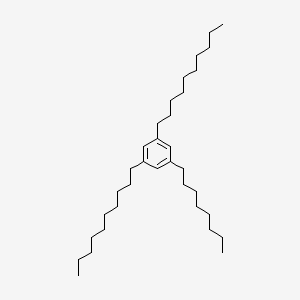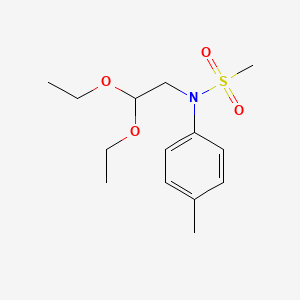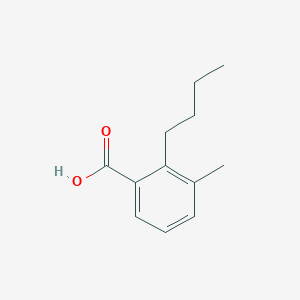
1,3-Didecyl-5-octylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Didecyl-5-octylbenzene is an organic compound with the molecular formula C34H62. It is a derivative of benzene, where the benzene ring is substituted with two decyl groups and one octyl group. This compound is part of the alkylbenzene family, which is known for its diverse applications in various industrial and research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Didecyl-5-octylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene reacts with decyl chloride and octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and alkyl chlorides into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Didecyl-5-octylbenzene undergoes several types of chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkylbenzenes with shorter alkyl chains.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for the oxidation of alkyl side chains.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for the reduction reactions.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., AlCl3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzoic acids with varying lengths of alkyl chains.
Reduction: Alkylbenzenes with shorter alkyl chains.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1,3-Didecyl-5-octylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Didecyl-5-octylbenzene involves its interaction with hydrophobic environments, such as biological membranes. The long alkyl chains allow the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity and function. This property is exploited in various applications, including drug delivery and membrane studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octylbenzene: A simpler alkylbenzene with a single octyl group attached to the benzene ring.
Didecylbenzene: Contains two decyl groups attached to the benzene ring.
Uniqueness
1,3-Didecyl-5-octylbenzene is unique due to the presence of both decyl and octyl groups, which confer distinct physical and chemical properties. The combination of these alkyl groups enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it more versatile compared to its simpler counterparts.
Propriétés
Numéro CAS |
87969-88-8 |
|---|---|
Formule moléculaire |
C34H62 |
Poids moléculaire |
470.9 g/mol |
Nom IUPAC |
1,3-didecyl-5-octylbenzene |
InChI |
InChI=1S/C34H62/c1-4-7-10-13-16-18-21-24-27-33-29-32(26-23-20-15-12-9-6-3)30-34(31-33)28-25-22-19-17-14-11-8-5-2/h29-31H,4-28H2,1-3H3 |
Clé InChI |
AMQGHJFBFMCPQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=CC(=C1)CCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)

![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)


